5-(Acetylamino)thiophene-2-carboxylic acid

説明

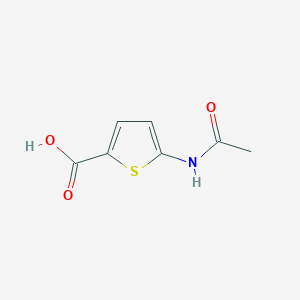

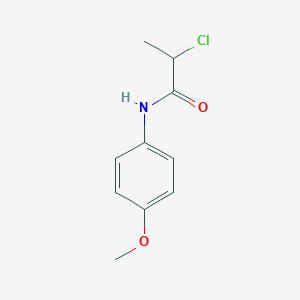

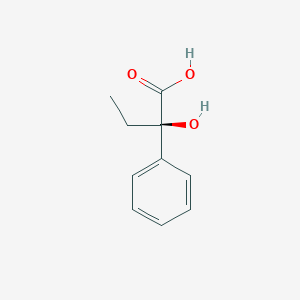

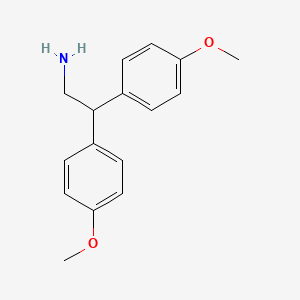

“5-(Acetylamino)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

Thiophene-2-carboxylic acid, a precursor to “5-(Acetylamino)thiophene-2-carboxylic acid”, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of “5-(Acetylamino)thiophene-2-carboxylic acid” could potentially involve the acetylation of thiophene-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of “5-(Acetylamino)thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring are an acetylamino group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis

“5-(Acetylamino)thiophene-2-carboxylic acid” has a molecular weight of 170.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 82.6 Ų .科学的研究の応用

Proteomics Research

5-(Acetylamino)thiophene-2-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a building block for synthesizing peptides or small molecules that interact with proteins, aiding in the identification and understanding of protein function.

Biotechnology

In biotechnology, this compound finds its application in the development of novel biochemicals. It serves as a precursor for the synthesis of various biologically active molecules that can be used in genetic engineering, enzyme technology, and tissue culture processes .

Pharmacology

Pharmacological research uses 5-(Acetylamino)thiophene-2-carboxylic acid for the synthesis of therapeutic agents. Its derivatives are explored for their potential as drugs in treating various diseases due to their interaction with biological pathways .

Materials Science

The compound is researched for its potential applications in materials science. It could be used to create new polymers or coatings with specific properties, such as increased durability or enhanced electrical conductivity .

Analytical Chemistry

In analytical chemistry, 5-(Acetylamino)thiophene-2-carboxylic acid may be used as a standard or reagent in chromatography and spectrometry to quantify or identify other substances, due to its unique chemical properties .

Environmental Science

This compound is also significant in environmental science research. It can be employed in the study of environmental pollutants and their breakdown products, helping to understand their behavior and impact on ecosystems .

Agricultural Research

In the field of agricultural research, derivatives of 5-(Acetylamino)thiophene-2-carboxylic acid could be investigated for their use as growth promoters or pesticides, contributing to the development of sustainable farming practices .

Synthetic Chemistry

Lastly, in synthetic chemistry, this compound is valuable for its role in the synthesis of complex organic molecules. It can act as an intermediate in multi-step synthetic routes, leading to the creation of new compounds with potential applications across various industries .

作用機序

Target of Action

Related compounds such as 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as inhibitors of hcv ns5b polymerase , suggesting that 5-(Acetylamino)thiophene-2-carboxylic acid may have similar targets.

Mode of Action

It is known that related compounds can inhibit enzymes such as the hcv ns5b polymerase . This suggests that 5-(Acetylamino)thiophene-2-carboxylic acid might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound might affect the replication of hcv by inhibiting the ns5b polymerase .

Pharmacokinetics

The compound’s molecular weight of 185199 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

If the compound acts similarly to related compounds, it may inhibit the function of certain enzymes, leading to a decrease in the replication of hcv .

特性

IUPAC Name |

5-acetamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHWNVTOWFQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409453 | |

| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)thiophene-2-carboxylic acid | |

CAS RN |

89499-46-7 | |

| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B1623931.png)

![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)